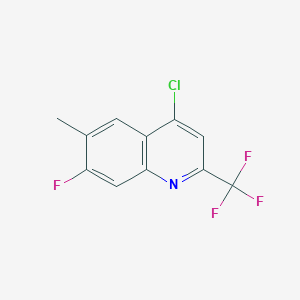

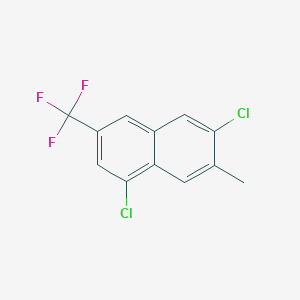

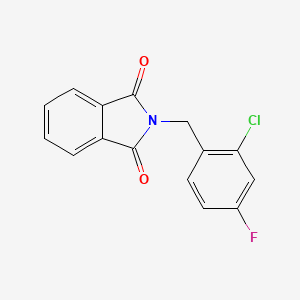

![molecular formula C13H9ClF2 B3042295 1-Chloro-4-[difluoro(phenyl)methyl]benzene CAS No. 55805-07-7](/img/structure/B3042295.png)

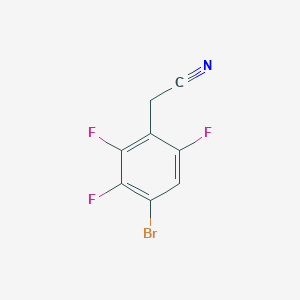

1-Chloro-4-[difluoro(phenyl)methyl]benzene

Overview

Description

“1-Chloro-4-[difluoro(phenyl)methyl]benzene” is a derivative of benzene, which is a colorless liquid with a sweet smell . It is an aromatic compound, meaning it contains a benzene ring, which is a ring of six carbon atoms, each bonded to a hydrogen atom .

Synthesis Analysis

The synthesis of “1-Chloro-4-[difluoro(phenyl)methyl]benzene” could potentially involve nucleophilic substitution reactions . In general, benzene derivatives can undergo nucleophilic substitution reactions, which involve the replacement of one substituent (in this case, a hydrogen atom) in a molecule with a nucleophile .Chemical Reactions Analysis

Benzene derivatives, like “1-Chloro-4-[difluoro(phenyl)methyl]benzene”, can undergo various chemical reactions. One such reaction is a nucleophilic substitution reaction, where a substituent in a molecule is replaced by a nucleophile . The presence of electron-withdrawing groups can enhance the rate of substitution .Scientific Research Applications

Synthesis and Chemical Properties

1-Chloro-4-[difluoro(phenyl)methyl]benzene, a chemical compound with significant applications in scientific research, is utilized in various synthetic and chemical property studies.

Synthesis of Fluorine-containing Compounds : The compound is involved in the synthesis of fluorine-containing polyetherimide, demonstrating its relevance in polymer chemistry. This synthesis involves reactions with other fluorine compounds, highlighting its utility in producing novel materials with unique properties (Yu Xin-hai, 2010).

Friedel-Crafts Alkylation Reactions : It plays a role in Friedel-Crafts alkylation reactions. These reactions are fundamental in organic chemistry for the synthesis of complex molecules, indicating its importance in the synthesis of new organic compounds (H. Albar, A. Khalaf, S. Bahaffi, 1997).

Formation of Charge Transfer States : The compound is relevant in studies examining the photochemical behavior and the formation of twisted intramolecular charge transfer (TICT) states. This aspect is crucial in the field of photochemistry and the development of materials for electronic and optical applications (Jye‐Shane Yang et al., 2004).

Catalytic Applications : In catalysis, 1-Chloro-4-[difluoro(phenyl)methyl]benzene is involved in various reactions, such as the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes. This illustrates its utility in facilitating and studying specific chemical reactions (Harun M. Mbuvi, L. Woo, 2009).

Mechanism of Action

The mechanism of action for the reactions of “1-Chloro-4-[difluoro(phenyl)methyl]benzene” likely involves nucleophilic aromatic substitution. This mechanism is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

While specific safety and hazard information for “1-Chloro-4-[difluoro(phenyl)methyl]benzene” is not available, it’s important to handle all chemicals with care. General safety measures include using the substance only in well-ventilated areas, wearing protective clothing, and avoiding inhalation of dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for “1-Chloro-4-[difluoro(phenyl)methyl]benzene” could involve further exploration of its reactivity and potential applications. For instance, understanding its reactivity could lead to the development of new synthetic methods . Additionally, studying its interactions with various nucleophiles could provide insights into its potential uses in chemical synthesis .

properties

IUPAC Name |

1-chloro-4-[difluoro(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSOPMHLUSDYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-[difluoro(phenyl)methyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

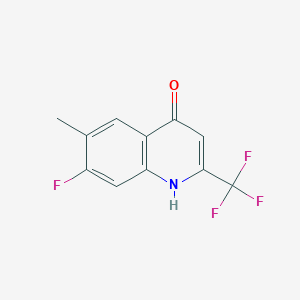

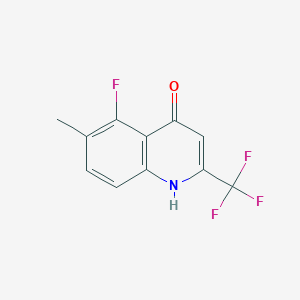

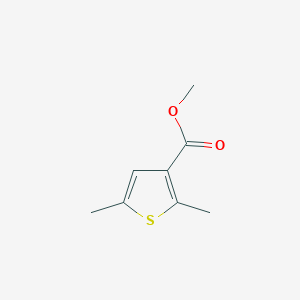

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)